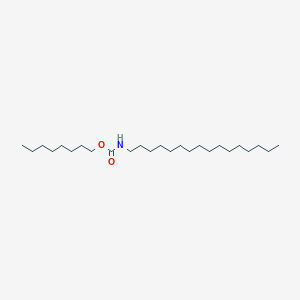

Octyl hexadecylcarbamate

Description

Octyl hexadecylcarbamate is a synthetic carbamate derivative characterized by an octyl (C₈H₁₇) and a hexadecyl (C₁₆H₃₃) group linked via a carbamate (O-C-O-NH-) functional group. Carbamates are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable properties.

Properties

CAS No. |

617689-10-8 |

|---|---|

Molecular Formula |

C25H51NO2 |

Molecular Weight |

397.7 g/mol |

IUPAC Name |

octyl N-hexadecylcarbamate |

InChI |

InChI=1S/C25H51NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-26-25(27)28-24-22-20-10-8-6-4-2/h3-24H2,1-2H3,(H,26,27) |

InChI Key |

LRCYLYDHGISYQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl hexadecylcarbamate can be synthesized through the reaction of octyl alcohol and hexadecyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate ester bond. The reaction can be represented as follows:

C8H17OH + C16H33NCO → C25H51NO2 + CO2

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow processes. These processes ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Octyl hexadecylcarbamate can undergo hydrolysis in the presence of water, leading to the formation of octyl alcohol and hexadecylamine.

Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding carbonyl compounds.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like

Comparison with Similar Compounds

Functional Group and Stability

- Octyl Hexadecylcarbamate (Carbamate) : The carbamate group imparts resistance to hydrolysis compared to esters, making it suitable for sustained-release formulations or coatings .

- Octyl Acetate (Ester) : Contains an ester (O-C-O-) group, commonly used in fragrances and flavors due to volatility and rapid degradation .

- 1,2-Benzenedicarboxylic Acid, Di-C6-10 Alkyl Phthalates (Phthalate Ester) : Used as plasticizers but criticized for endocrine-disrupting effects; carbamates may offer safer alternatives in polymer applications .

Physicochemical Properties

*Hypothetical data inferred from carbamate analogs.

Market and Industrial Relevance

- Octyl Hexanoate (Ester): Used in cosmetics and lubricants, with manufacturing trends emphasizing scalability . Carbamates may occupy niche markets due to specialized stability requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.